molecular formula C11H14BrN5S B6444720 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2640821-58-3

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B6444720
CAS No.: 2640821-58-3
M. Wt: 328.23 g/mol
InChI Key: FTNMILQADFYJND-UHFFFAOYSA-N
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Description

5-Bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative featuring a bromine atom at position 5, a methylsulfanyl group at position 2, and a 3-(1H-imidazol-1-yl)propylamine substituent at position 2. This compound is of interest due to its structural complexity, which combines a pyrimidine core with bioactive moieties (imidazole and methylsulfanyl groups) and a halogen atom.

Properties

IUPAC Name

5-bromo-N-(3-imidazol-1-ylpropyl)-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN5S/c1-18-11-15-7-9(12)10(16-11)14-3-2-5-17-6-4-13-8-17/h4,6-8H,2-3,5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNMILQADFYJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NCCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the bromination of a pyrimidine derivative, followed by the introduction of the imidazole group through nucleophilic substitution. The methylsulfanyl group can be introduced via a thiolation reaction. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while substitution of the bromine atom with an amine would yield a corresponding amine derivative .

Scientific Research Applications

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Core Structure Substituents Key Structural Differences Reference
Target: 5-Bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine Pyrimidine - 5-Br
- 2-SCH3
- 4-NH-[3-(1H-imidazol-1-yl)propyl]
N/A
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1p) Pyrimidine - 2-(3-Nitro-1,2,4-triazol-1-yl)
- 4-NH-[3-(1H-imidazol-1-yl)propyl]
Nitro-triazole replaces methylsulfanyl at position 2
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine Quinazoline - 2-(4-Bromophenyl)
- 4-NH-[3-(1H-imidazol-1-yl)propyl]
Quinazoline core replaces pyrimidine
5-Bromo-N-[3-(1H-imidazol-1-yl)propyl]pyrimidin-2-amine Pyrimidine - 5-Br
- 2-NH2
- 4-NH-[3-(1H-imidazol-1-yl)propyl]
Amino group replaces methylsulfanyl at position 2

Key Observations :

Physical and Spectroscopic Properties

Property Target Compound Compound 1p Quinazoline Derivative
Melting Point Not reported 198–200°C (decomp.) Not explicitly stated
1H-NMR Features Not reported δ 9.45 (triazole), 8.18 (pyrimidine) δ 7.56–8.10 (aromatic protons)
Functional Groups (IR) Not reported 1670 cm⁻¹ (C=O), 3068 cm⁻¹ (NH) 1163–1315 cm⁻¹ (SO₂), 1670 cm⁻¹ (C=O)

Insights :

  • The methylsulfanyl group in the target compound would exhibit characteristic C-S stretching vibrations (~600–700 cm⁻¹) in IR, distinguishing it from nitro or amino analogs.
  • The quinazoline derivative’s aromatic proton signals (δ 7.56–8.10) reflect its extended conjugation .

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